molecular formula C7H12ClNO4 B2463686 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2228692-94-0

3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2463686
CAS No.: 2228692-94-0
M. Wt: 209.63
InChI Key: AWBODJXCILPFTB-UHFFFAOYSA-N
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Description

3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride is a functionalized cyclobutane derivative designed for advanced synthetic and medicinal chemistry research. Its core value lies in its role as a versatile molecular building block for constructing complex three-dimensional architectures. The presence of both an amine and a carboxylic acid group on the same cyclobutane scaffold, which is further differentiated by a methoxycarbonyl ester, provides multiple handles for selective derivatization and incorporation into larger molecular frameworks. This compound is of significant interest in the synthesis of pseudodimeric cyclobutane natural products, which are challenging targets due to their unsymmetrical substitution patterns and diverse stereochemistries . Researchers can leverage this building block in C–H functionalization logic, an emerging synthetic approach that offers improved step and atom economy compared to traditional prefunctionalization methods, to access structurally intricate cyclobutane systems . The cyclobutane ring itself is a valuable motif in drug discovery, often used to modulate the conformation, metabolic stability, and physicochemical properties of lead compounds. This product is intended for research applications only and is a key reagent for chemists exploring new strategies in target-oriented synthesis and the development of novel bioactive molecules.

Properties

IUPAC Name

3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)2-4(3-7)5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBODJXCILPFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an amino group and a methoxycarbonyl group in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the cyclobutane ring.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride serves as a valuable building block for the development of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its versatile functional groups.

Biology

The compound is investigated for its biological activity, particularly its interactions with biomolecules. The amino group can participate in hydrogen bonding, while the methoxycarbonyl group may engage in esterification reactions. These interactions are crucial for modulating enzyme activity and receptor functions.

Medicine

Research is ongoing to explore its therapeutic potential, especially in drug development. Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting specific metabolic enzymes involved in cancer progression.

The biological activity of this compound is notable for several reasons:

  • Anticancer Potential : Studies have shown that cyclobutane derivatives can inhibit tumor growth by disrupting cell cycle progression and inducing apoptosis. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders or enhancing drug efficacy .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it significantly induced apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Study Parameter Findings
Cell Lines TestedVarious human cancer cell lines
Concentration RangeMicromolar concentrations
MechanismInduction of oxidative stress; mitochondrial dysfunction

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of aldehyde-ketone reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers. The findings revealed that derivatives of this compound showed promise as effective inhibitors, demonstrating significant growth inhibition in cancer cell lines while sparing healthy cells.

Enzyme Target Effectiveness
AKR1C1High inhibition
AKR1C3Moderate inhibition

Mechanism of Action

The mechanism of action of 3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and methoxycarbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Properties
3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride C₇H₁₀ClNO₄* ~223.6† -NH₂, -COOMe, -COOH Not explicitly given Combines amino, methoxycarbonyl, and carboxylic acid groups; moderate polarity due to charged hydrochloride.
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ 257.71 -NH₂, -OCH₂Ph, -COOH 1207894-63-0 Benzyloxy group increases lipophilicity; potential for improved membrane permeability .
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride C₆H₉ClF₃NO₂‡ ~219.6† -NH₂, -CF₃, -COOH N/A (Product code: 10-F671706) Trifluoromethyl group imparts strong electron-withdrawing effects; enhances acidity .
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride C₇H₁₄ClNO₂ 179.65 -NH₂, -CH(CH₃)₂, -COOH 712317-16-3 Dimethyl groups introduce steric hindrance; may alter ring conformation .
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride C₆H₁₂ClNO₂ 165.62 -CH₂NH₂, -COOH 1427319-42-3 Aminomethyl group enhances hydrogen-bonding capacity; lower molecular weight .

*Estimated based on formula C₇H₁₀ClNO₄; †Calculated molecular weight; ‡Assumed formula based on substituents.

Structural and Functional Analysis

Substituent Effects Methoxycarbonyl (-COOMe) vs. Benzyloxy (-OCH₂Ph): The methoxycarbonyl group in the target compound provides moderate polarity compared to the benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. Trifluoromethyl (-CF₃) vs. Methoxycarbonyl (-COOMe): The trifluoromethyl substituent in 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a stronger electron-withdrawing group, likely increasing the acidity of the carboxylic acid (lower pKa) compared to the methoxycarbonyl analog .

In contrast, the target compound’s unsubstituted cyclobutane ring may allow greater conformational flexibility.

Hydrogen-Bonding and Solubility The aminomethyl group in cis-(1S,3S)-3-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride offers additional hydrogen-bonding sites, which could improve aqueous solubility compared to the target compound’s methoxycarbonyl group .

Pharmaceutical Relevance

  • Hydrochloride salts (common across all compounds) enhance water solubility, critical for drug formulation. The benzyloxy and trifluoromethyl derivatives may be prioritized in CNS drug development due to their lipophilicity and metabolic stability, respectively .

Biological Activity

3-Amino-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane derivative with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C7H11NO4HClC_7H_{11}NO_4\cdot HCl and is characterized by the presence of both amino and methoxycarbonyl functional groups, which contribute to its reactivity and biological interactions.

PropertyDetails
Molecular Formula C7H11NO4·HCl
CAS Number 2228692-94-0
IUPAC Name 3-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid; hydrochloride
Solubility Soluble in water
Stability Stable under refrigeration

The biological activity of this compound primarily involves its interaction with various biomolecules. The amino group can form hydrogen bonds with proteins and nucleic acids, while the methoxycarbonyl group may participate in esterification reactions. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Antitumor Activity

Research indicates that derivatives of cyclobutane carboxylic acids, including this compound, exhibit antitumor properties. A study highlighted that certain cyclobutane derivatives inhibited respiration in cancer cells, suggesting potential as therapeutic agents against tumors .

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that this compound can enter gliosarcoma cells via L-type transport mechanisms, indicating its potential as a radiotracer for imaging brain tumors . The uptake was reported at 8-10% ID per million cells.
  • Comparative Analysis : When compared to other cyclobutane derivatives, this compound demonstrates unique solubility and stability characteristics due to its hydrochloride form. This enhances its usability in various biochemical applications .

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